BenchChemオンラインストアへようこそ!

5-(methoxymethyl)-4-(1-naphthyl)-4H-1,2,4-triazole-3-thiol

Physicochemical profiling Drug-likeness Lead optimization

5-(Methoxymethyl)-4-(1-naphthyl)-4H-1,2,4-triazole-3-thiol (CAS 337498-86-9; molecular formula C₁₄H₁₃N₃OS; MW 271.34 g/mol) is a heterocyclic small molecule belonging to the 1,2,4-triazole-3-thiol/thione class. It features a 1-naphthyl substituent at the N4 position, a methoxymethyl group at the C5 position, and a thiol/thione moiety at the C3 position of the triazole ring, forming a thione tautomer in the solid state.

Molecular Formula C14H13N3OS
Molecular Weight 271.34
CAS No. 337498-86-9
Cat. No. B2669910
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(methoxymethyl)-4-(1-naphthyl)-4H-1,2,4-triazole-3-thiol
CAS337498-86-9
Molecular FormulaC14H13N3OS
Molecular Weight271.34
Structural Identifiers
SMILESCOCC1=NNC(=S)N1C2=CC=CC3=CC=CC=C32
InChIInChI=1S/C14H13N3OS/c1-18-9-13-15-16-14(19)17(13)12-8-4-6-10-5-2-3-7-11(10)12/h2-8H,9H2,1H3,(H,16,19)
InChIKeyLNGRSBPUJRCXGL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-(Methoxymethyl)-4-(1-naphthyl)-4H-1,2,4-triazole-3-thiol (CAS 337498-86-9): Compound Class and Baseline Characterization for Procurement Decisions


5-(Methoxymethyl)-4-(1-naphthyl)-4H-1,2,4-triazole-3-thiol (CAS 337498-86-9; molecular formula C₁₄H₁₃N₃OS; MW 271.34 g/mol) is a heterocyclic small molecule belonging to the 1,2,4-triazole-3-thiol/thione class . It features a 1-naphthyl substituent at the N4 position, a methoxymethyl group at the C5 position, and a thiol/thione moiety at the C3 position of the triazole ring, forming a thione tautomer in the solid state . The compound is supplied as a research chemical (≥98% purity) by multiple vendors including Fluorochem (Cat. 374525) and is governed by MDL number MFCD12972225 . The 1,2,4-triazole-3-thiol scaffold is a privileged structure in medicinal chemistry, with documented applications spanning metallo-β-lactamase (MBL) inhibition, anticancer screening, and antifungal research [1].

Why Analog Substitution of 5-(Methoxymethyl)-4-(1-naphthyl)-4H-1,2,4-triazole-3-thiol Is Not Permissible Without Comparative Validation


Within the 4-(1-naphthyl)-4H-1,2,4-triazole-3-thiol sub-family, even modest changes to the C5 substituent produce substantially different physicochemical and predicted biological profiles. Replacement of the C5-methoxymethyl group with a methyl group (as in 4-methyl-5-(1-naphthyl)-4H-1,2,4-triazole-3-thiol, CAS 345990-75-2) reduces the molecular weight from 271.34 to 241.31 Da, eliminates two hydrogen-bond acceptor sites (from 4 to 2), and removes two freely rotatable bonds (from 3 to 1), fundamentally altering the compound's conformational flexibility and predicted LogP . Conversely, bulkier C5 substituents (e.g., 2,4-dichlorophenoxymethyl in CAS 78794-16-8; MW 402.3) increase steric bulk and lipophilicity dramatically . In the broader 1,2,4-triazole-3-thione class, the identity of the N4 aryl group and C5 substituent has been shown to modulate MBL inhibitory potency by over an order of magnitude (IC₅₀ ranging from low μM to >100 μM), demonstrating that biological activity is non-transferable across analogs without empirical validation [1].

Quantitative Differentiation Evidence for 5-(Methoxymethyl)-4-(1-naphthyl)-4H-1,2,4-triazole-3-thiol (CAS 337498-86-9) Versus Closest Structural Analogs


Physicochemical Differentiation: Predicted LogP and Solubility of the Methoxymethyl Analog Versus 4-Methyl-5-(1-naphthyl)-4H-1,2,4-triazole-3-thiol

The target compound possesses a C5-methoxymethyl substituent that introduces an additional oxygen atom relative to the C5-methyl analog. This results in a predicted ACD/LogP of 1.65 versus a higher predicted lipophilicity for the methyl analog (estimated >2.5 based on the absence of the polar ether oxygen), translating to a water solubility estimate of 6.25 mg/L at 25°C for the target compound . The methoxymethyl-bearing scaffold contributes 4 hydrogen-bond acceptor sites (vs. 2 for the methyl analog) and 3 freely rotatable bonds (vs. 1), conferring greater conformational flexibility and potential for entropic optimization in target binding . These differences are not marginal; they place the two compounds in distinct property space with respect to Lipinski parameters and predicted oral bioavailability trajectories.

Physicochemical profiling Drug-likeness Lead optimization

Derivatization Versatility: The Methoxymethyl Handle as a Synthetic Diversification Point Versus C5-Aryl and C5-Alkyl Analogs

The C5-methoxymethyl group of the target compound provides a chemically addressable handle for further functionalization that is absent in simpler C5-methyl or C5-aryl analogs. The methoxymethyl ether can undergo nucleophilic displacement, demethylation to the hydroxymethyl derivative, or oxidation, enabling late-stage diversification without altering the N4-naphthyl pharmacophore . In contrast, the C5-methyl analog (CAS 345990-75-2) and C5-aryl analogs such as 5-(3,5-dimethoxyphenyl)-4-(1-naphthyl)-4H-1,2,4-triazole-3-thiol (MW 363.4) are terminal substituents lacking orthogonal synthetic handles . The S-alkylation of the thiol group has been exploited to generate derivatives such as 3-[(3-bromobenzyl)thio]-5-(methoxymethyl)-4-(1-naphthyl)-1,2,4-triazole, as documented in mass spectral databases [1], demonstrating the compound's utility as a precursor for focused library synthesis.

Medicinal chemistry Library synthesis Structure-activity relationship

Class-Level Evidence: 1,2,4-Triazole-3-Thione Scaffold as a Validated Metallo-β-Lactamase (MBL) Inhibitor Pharmacophore

The 1,2,4-triazole-3-thione scaffold to which the target compound belongs has been structurally optimized as a zinc-chelating MBL inhibitor pharmacophore. In a 2023 study by Brem et al., a series of 1,2,4-triazole-3-thione derivatives bearing various N4-arylalkyl groups were evaluated against NDM-1 and VIM-type MBLs. The most potent inhibitors achieved IC₅₀ values in the low micromolar range (compound CP35: NDM-1 IC₅₀ = 2.6 μM) and demonstrated synergistic activity with meropenem against resistant clinical isolates, reducing MIC values by 4- to 8-fold [1]. The thiol/thione moiety acts as a zinc-coordinating ligand in the MBL active site, a mechanism confirmed by X-ray crystallography of inhibitor-enzyme complexes (PDB: 8B1W) [2]. While the specific compound 5-(methoxymethyl)-4-(1-naphthyl)-4H-1,2,4-triazole-3-thiol has not been individually tested in published MBL assays, its structural features—a thione zinc ligand, an N4-naphthyl group capable of hydrophobic pocket occupancy, and a C5-methoxymethyl substituent providing polarity—align with the pharmacophore model established for this target class .

Antimicrobial resistance MBL inhibition β-lactamase

Class-Level Evidence: Cytotoxic Activity of 1,2,4-Triazole-3-Thiol Derivatives Against Melanoma, Breast, and Pancreatic Cancer Cell Lines

Šermukšnytė et al. (2022) reported the synthesis and MTT cytotoxicity evaluation of a series of 1,2,4-triazole-3-thiol hydrazone derivatives against human melanoma IGR39, triple-negative breast cancer MDA-MB-231, and pancreatic carcinoma Panc-1 cell lines. The most active compounds in the series exhibited selective cytotoxicity against IGR39 melanoma cells, with certain hydrazone derivatives (e.g., N'-(2-oxoindolin-3-ylidene) and N'-(2-hydroxy-5-nitrobenzylidene) analogs) identified as the most potent in 3D tumor spheroid models [1]. The structure-activity relationship established that both the triazole-3-thiol core and the nature of the hydrazone substituent critically determine cytotoxic potency and cancer-cell selectivity [1]. While the target compound 5-(methoxymethyl)-4-(1-naphthyl)-4H-1,2,4-triazole-3-thiol was not included in this specific study, the scaffold commonality (4-substituted 1,2,4-triazole-3-thiol) and the demonstrated anticancer potential of the class support its candidacy for inclusion in follow-on screening libraries, particularly given that the methoxymethyl group at C5 provides an alternative electronic environment not explored in the published hydrazone series .

Anticancer screening Cytotoxicity Triazole-thiol derivatives

Procurement Specification Comparison: Purity, Pack Size Availability, and Price Tiering of 5-(Methoxymethyl)-4-(1-naphthyl)-4H-1,2,4-triazole-3-thiol Versus Closest Commercially Available Analogs

The target compound is commercially available from Fluorochem (Cat. 374525) in 1 g, 5 g, and 10 g pack sizes with reported pricing of ¥3,388/1g, ¥10,340/5g, and ¥18,876/10g respectively (~¥1,888/g at 10 g scale) . The closest structural analog, 4-methyl-5-(1-naphthyl)-4H-1,2,4-triazole-3-thiol (CAS 345990-75-2), is offered at ≥95% purity by multiple vendors (AKSci, CalpacLab) but with more limited reported pricing transparency . The target compound's methoxymethyl substituent adds synthetic complexity (requiring methoxymethyl isothiocyanate or equivalent building block) relative to the methyl analog, rationalizing its premium pricing and positioning it as a specialty research intermediate rather than a commodity screening compound . The compound is also listed by MolCore as NLT 98% purity under ISO-certified quality systems suitable for global pharmaceutical R&D and quality control applications .

Chemical procurement Vendor comparison Research chemical sourcing

Recommended Application Scenarios for 5-(Methoxymethyl)-4-(1-naphthyl)-4H-1,2,4-triazole-3-thiol Based on Quantitative Differentiation


Metallo-β-Lactamase (MBL) Inhibitor Screening Cascades Targeting NDM-1 and VIM-Type Carbapenemases

The target compound is a rational candidate for inclusion in MBL inhibitor screening libraries, particularly against NDM-1 and VIM-type enzymes. The 1,2,4-triazole-3-thione scaffold has been structurally validated as a zinc-chelating MBL inhibitor pharmacophore, with X-ray crystallographic confirmation of binding mode (PDB: 8B1W) and demonstrated synergistic meropenem potentiation (4- to 8-fold MIC reduction) in resistant clinical isolates . The N4-naphthyl group of the target compound is hypothesized to occupy the hydrophobic binding pocket adjacent to the dizinc active site, while the C5-methoxymethyl group provides polarity modulation that may improve solubility relative to bulkier hydrophobic analogs. Procurement in 5–10 g quantity is recommended to support a full enzymatic IC₅₀ determination, checkerboard synergy assays with meropenem and ceftazidime, and preliminary cytotoxicity counter-screening in HEK293 or HepG2 cells .

Focused Library Synthesis Using the Methoxymethyl and Thiol Handles for SAR Exploration

The compound's three orthogonally derivatizable positions—C3-thiol (S-alkylation/acylation), C5-methoxymethyl (O-demethylation, nucleophilic displacement), and N4-naphthyl ring (electrophilic substitution)—make it an efficient starting point for generating diverse small-molecule libraries. S-alkylation has already been demonstrated with 3-bromobenzyl bromide to yield 3-[(3-bromobenzyl)thio]-5-(methoxymethyl)-4-(1-naphthyl)-1,2,4-triazole (MW 440.36), confirming the feasibility of thioether diversification . The methoxymethyl ether can be cleaved (e.g., BBr₃ or TMSI) to the hydroxymethyl derivative, which can then be further functionalized via Mitsunobu, esterification, or oxidation to the aldehyde for reductive amination. Procurement of 1 g supports initial feasibility; scale-up to 5–10 g is recommended for parallel library synthesis yielding 50–200 analogs .

Anticancer Screening Against Melanoma (IGR39), Triple-Negative Breast Cancer (MDA-MB-231), and Pancreatic Carcinoma (Panc-1) in 2D and 3D Models

The established screening cascade of Šermukšnytė et al. (2022)—MTT cytotoxicity in IGR39, MDA-MB-231, and Panc-1 monolayers, followed by selectivity assessment against Hs27 fibroblasts and confirmatory 3D spheroid growth inhibition—provides a validated and replicable workflow for evaluating this compound . The class has demonstrated melanoma-selective cytotoxicity, and the untested C5-methoxymethyl-N4-naphthyl substitution pattern represents a gap in the current SAR that could yield novel potency or selectivity profiles. The predicted LogD₇.₄ of 1.90 and TPSA of 69 Ų suggest adequate cell permeability for intracellular target engagement . Procurement of 50–100 mg is sufficient for a complete dose-response MTT screen (10 nM–100 μM range, 8-point curve, triplicate) across the three cancer cell lines plus fibroblast counter-screen.

Antifungal Activity Screening Against Aspergillus niger and Mucor Species

The triazole-thiol class has documented antifungal activity against Aspergillus niger and Mucor species at screening concentrations of 200 μg/mL, as reported for 5-substituted-4-amino-1,2,4-triazole-3-thiols in standardized antifungal susceptibility testing . The N4-naphthyl substituent on the target compound is hypothesized to enhance membrane penetration relative to the N4-amino or N4-alkyl congeners, potentially improving antifungal potency. Standardized broth microdilution protocols (CLSI M38-A2 for filamentous fungi) with itraconazole or voriconazole as positive controls, using 96-well plate format, require approximately 10–20 mg of compound for a full panel including Aspergillus niger, A. fumigatus, A. flavus, and Mucor spp. .

Quote Request

Request a Quote for 5-(methoxymethyl)-4-(1-naphthyl)-4H-1,2,4-triazole-3-thiol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.